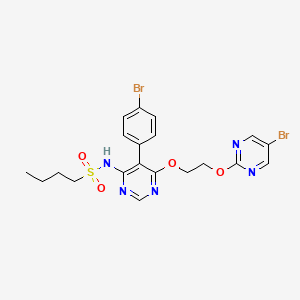

Macitentan (n-butyl analogue)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Macitentan (n-butyl analogue) is a derivative of macitentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. This compound is designed to block the effects of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries .

Vorbereitungsmethoden

The synthesis of macitentan (n-butyl analogue) involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes the following key steps :

Nucleophilic substitution: The initial step involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an appropriate nucleophile to introduce the n-butyl group.

Ether formation: The intermediate product undergoes ether formation with 2-(5-bromo-2-pyrimidinyl)oxyethanol.

Sulfonamide formation: The final step involves the formation of a sulfonamide group by reacting the intermediate with a suitable sulfonamide reagent.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Macitentan (n-butyl analogue) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Macitentan (n-butyl analogue) has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of structural modifications on endothelin receptor antagonism.

Biology: Researchers use this compound to investigate the role of endothelin-1 in various biological processes, including vasoconstriction and cell proliferation.

Medicine: It is studied for its potential therapeutic effects in conditions like pulmonary arterial hypertension and idiopathic pulmonary fibrosis.

Industry: The compound is used in the development of new pharmaceuticals targeting endothelin receptors

Wirkmechanismus

Macitentan (n-butyl analogue) exerts its effects by binding to endothelin A and endothelin B receptors, blocking the signaling pathways activated by endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to reduced blood pressure in the pulmonary arteries. The molecular targets involved include the G protein-coupled receptors and the downstream signaling pathways that regulate calcium levels and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Macitentan (n-butyl analogue) is compared with other endothelin receptor antagonists such as bosentan and ambrisentan. Unlike bosentan, macitentan has a lower risk of hepatotoxicity and a longer duration of action. Compared to ambrisentan, macitentan has a broader receptor binding profile, targeting both endothelin A and endothelin B receptors . Similar compounds include:

Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Ambrisentan: A selective endothelin A receptor antagonist with a different safety profile.

Sitaxentan: A selective endothelin A receptor antagonist that was withdrawn from the market due to safety concerns.

Biologische Aktivität

Macitentan, a dual endothelin receptor antagonist, has garnered attention for its potential therapeutic applications in pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF). The n-butyl analogue of macitentan offers a unique profile that enhances its biological activity. This article delves into the biological mechanisms, pharmacokinetics, and comparative efficacy of macitentan and its n-butyl analogue, supported by diverse research findings.

Macitentan (CAS No. 556797-16-1) is characterized by its non-peptide structure that selectively antagonizes endothelin receptors ETA and ETB. The n-butyl analogue retains the core structure of macitentan while enhancing lipophilicity and receptor binding kinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁Br₂N₅O₄S |

| Molecular Weight | 587.28 g/mol |

| pKa | 6.2 |

| LogD | 2.9 |

The binding affinity of macitentan to ETA receptors is significantly higher than that to ETB receptors, with reported IC50 values of 1.3 nM for ETA and 14.5 μM for ETB . This selective binding is crucial for its therapeutic efficacy, particularly in conditions characterized by elevated endothelin-1 levels.

Pharmacokinetics

Macitentan exhibits favorable pharmacokinetic properties, including a long half-life and sustained receptor occupancy. Studies indicate that macitentan maintains receptor occupancy for approximately 17 minutes compared to only 1 minute for bosentan and ambrisentan . This prolonged action leads to insurmountable antagonism of ET-1 signaling in pulmonary arterial smooth muscle cells (PASMC), enhancing its therapeutic potential in PAH .

Pharmacokinetic Profile:

| Parameter | Value |

|---|---|

| Half-life | ~16 hours |

| Maximum Concentration (Cmax) | Significant plasma concentrations observed post-administration |

Comparative Efficacy in Animal Models

Research comparing the efficacy of macitentan and bosentan in various animal models of pulmonary hypertension has demonstrated superior outcomes with macitentan. In a bleomycin-treated rat model, macitentan significantly reduced right ventricular hypertrophy and prevented pulmonary vascular remodeling at lower doses than bosentan .

Efficacy Results:

| Treatment | Dose | Outcome |

|---|---|---|

| Macitentan | 100 mg/kg/day | Prevented RV hypertrophy; improved vascular remodeling |

| Bosentan | 300 mg/kg/day | No significant effect on RV hypertrophy |

Case Studies and Clinical Trials

The SERAPHIN trial highlighted macitentan's effectiveness in reducing morbidity and mortality risks in PAH patients by 45% when administered at a dose of 10 mg daily . This clinical evidence supports the compound's role as a first-line treatment option.

Eigenschaften

IUPAC Name |

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDTKLWBSATSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Br2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.